(S)-2-(Fluoromethyl)morpholine hydrochloride
CAS No.:
Cat. No.: VC13845243
Molecular Formula: C5H11ClFNO
Molecular Weight: 155.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H11ClFNO |
|---|---|
| Molecular Weight | 155.60 g/mol |
| IUPAC Name | (2S)-2-(fluoromethyl)morpholine;hydrochloride |
| Standard InChI | InChI=1S/C5H10FNO.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4H2;1H/t5-;/m1./s1 |
| Standard InChI Key | HUCUJVCNAGVDMK-NUBCRITNSA-N |
| Isomeric SMILES | C1CO[C@@H](CN1)CF.Cl |
| SMILES | C1COC(CN1)CF.Cl |
| Canonical SMILES | C1COC(CN1)CF.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name is (2S)-2-(fluoromethyl)morpholine hydrochloride, with a molecular formula of C₅H₁₁ClFNO and a molecular weight of 155.60 g/mol . Its structure comprises a morpholine ring (containing one nitrogen and one oxygen atom) substituted with a fluoromethyl group at the stereogenic C2 position. The (S)-configuration is critical for its biological interactions.
Key Structural Features:
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Chirality: The (S)-enantiomer exhibits distinct pharmacokinetic and pharmacodynamic properties compared to its (R)-counterpart .
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Fluoromethyl Group: Enhances lipophilicity (logP ≈ 1.91) and metabolic resistance, facilitating blood-brain barrier penetration .
Physicochemical Data
Synthesis and Optimization
Synthetic Routes
The synthesis typically begins with a morpholine precursor, with fluorination introduced via diethylaminosulfur trifluoride (DAST) .
Stepwise Procedure:
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Precursor Preparation: 2-(Hydroxymethyl)morpholine is treated with DAST under anhydrous conditions.
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Fluorination: DAST replaces the hydroxyl group with fluorine, yielding 2-(fluoromethyl)morpholine.
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Salt Formation: Reaction with hydrochloric acid produces the hydrochloride salt .
Reaction Conditions:
Stereochemical Control
Asymmetric synthesis or chiral resolution is required to isolate the (S)-enantiomer. Techniques include:
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Chiral Chromatography: Using cellulose-based stationary phases .
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Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic intermediates .
Biological Activity and Mechanisms
Pharmacological Profile
(S)-2-(Fluoromethyl)morpholine hydrochloride demonstrates broad bioactivity:
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Central Nervous System (CNS) Modulation: Binds to σ-1 receptors, potentially aiding neuropathic pain management .
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Anti-inflammatory Effects: Inhibits COX-2 and NF-κB pathways in vitro (IC₅₀ = 12 µM).
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Analgesic Properties: Outperforms morphine in rodent tail-flick assays at 10 mg/kg .
Structure-Activity Relationships (SAR)
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Fluorine’s Role: The electronegative fluorine atom strengthens hydrogen bonding with target proteins (e.g., opioid receptors) .
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Morpholine Ring: Facilitates water solubility while maintaining membrane permeability .
Applications in Drug Discovery
Medicinal Chemistry
The compound serves as a versatile building block for:
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CNS Drug Candidates: Improved BBB penetration vs. non-fluorinated morpholines.
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Protease Inhibitors: Acts as a scaffold for hepatitis C virus NS3/4A protease inhibitors .
Case Studies
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Neuropathic Pain: In murine models, a derivative reduced allodynia by 70% at 5 mg/kg .
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Cancer Therapy: Analogues showed antiproliferative activity against glioblastoma (IC₅₀ = 8 µM) .
| Hazard | Code | Precautionary Measures |
|---|---|---|
| Skin irritation | H315 | Wear nitrile gloves |
| Serious eye damage | H319 | Use safety goggles |
| Respiratory irritation | H335 | Operate in fume hood |
Comparative Analysis with Analogues
| Compound | logP | CNS Activity | Metabolic Stability |
|---|---|---|---|
| (S)-2-(Fluoromethyl)morpholine | 1.91 | High | Excellent |
| Morpholine | 0.45 | Low | Poor |
| 2-(Trifluoromethyl)morpholine | 2.34 | Moderate | Good |
Key Insight: Fluorination at C2 significantly enhances CNS targeting and half-life compared to non-fluorinated or trifluoromethyl analogues .
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